2-(Fluoromethyl)butanoic Acid (CAS 1552213-45-2): Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications
2-(Fluoromethyl)butanoic Acid (CAS 1552213-45-2): Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications
Executive Summary
In contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms is a proven methodology for modulating lipophilicity, metabolic stability, and target binding affinity. 2-(Fluoromethyl)butanoic acid is a highly specialized, monofluorinated aliphatic building block. By replacing a standard methyl or hydroxyl group with a fluoromethyl (–CH₂F) moiety at the alpha position, researchers can fundamentally alter the electronic landscape of the molecule without inducing severe steric bulk. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, serving as a definitive guide for researchers and drug development professionals.
Chemical Identity & Core Identifiers
Accurate cataloging and procurement of specialized intermediates require precise chemical identifiers. The primary identifiers for 2-(Fluoromethyl)butanoic acid are established by commercial chemical standards[1][2][3]:
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IUPAC Name: 2-(Fluoromethyl)butanoic acid
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CAS Registry Number: 1552213-45-2
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Molecular Formula: C₅H₉FO₂
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Molecular Weight: 120.12 g/mol
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InChI Key: TXXKFNLDQCKMGV-UHFFFAOYSA-N
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SMILES: CCC(CF)C(=O)O
Physicochemical Properties
Because 2-(fluoromethyl)butanoic acid is a specialized intermediate, empirical thermodynamic data is often supplemented by highly accurate predictive models derived from its non-fluorinated analog (2-methylbutanoic acid). The table below synthesizes these critical parameters.
| Property | Value | Source / Derivation |
| CAS Number | 1552213-45-2 | Commercial Standards[1] |
| Molecular Weight | 120.12 g/mol | Calculated / Sigma-Aldrich[2] |
| Physical State | Colorless to pale yellow liquid | Typical for low MW aliphatic acids |
| Boiling Point | 190 – 200 °C (Predicted) | Extrapolated from 2-methylbutanoic acid (176 °C) |
| Density | ~1.12 g/cm³ (Predicted) | Estimated via fluorination density shift |
| pKa | 4.2 – 4.4 (Predicted) | Inductive shift from butanoic acid (pKa 4.82) |
| LogP | 0.9 – 1.2 (Predicted) | Lipophilicity modulation via –CH₂F addition |
Structural Analysis & Pharmacological Impact
As an Application Scientist, it is critical to understand why this specific molecule is chosen over its non-fluorinated counterparts. The addition of the alpha-fluoromethyl group introduces two primary mechanistic effects:
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Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atom pulls electron density away from the adjacent aliphatic chain and the carboxylic acid. This stabilizes the carboxylate anion conjugate base, effectively lowering the pKa (making it slightly more acidic than standard butanoic acid). In physiological environments, this alters the ionization state, directly impacting membrane permeability and receptor interaction.
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Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target alpha-carbon positions for oxidation. The strong C–F bond (approx. 116 kcal/mol) resists oxidative cleavage. Furthermore, the steric volume of the –CH₂F group acts as a bioisostere for –OH or –CH₃, shielding the alpha position from metabolic degradation without drastically increasing the molecular footprint.
Figure 1: Mechanistic pathway of alpha-fluoromethyl substitution on pharmacokinetics.
Synthesis Workflows & Experimental Protocols
The synthesis of 2-(fluoromethyl)butanoic acid requires precise control over nucleophilic fluorination. The most reliable and field-proven method involves the deoxofluorination of a protected 2-(hydroxymethyl)butanoic acid precursor using Diethylaminosulfur trifluoride (DAST)[4][5].
Rationale for the Synthetic Route
Direct fluorination of free carboxylic acids with DAST is counterproductive, as it violently generates acyl fluorides rather than targeting the primary alcohol. Therefore, the carboxylic acid must first be masked as a methyl ester. DAST is selected over harsher reagents (like SF₄) because it allows for mild, low-temperature fluorination that prevents carbocation-mediated rearrangements[4].
Figure 2: Three-step synthetic workflow for 2-(fluoromethyl)butanoic acid.
Step-by-Step Methodology (Self-Validating Protocol)
Step 1: Carboxylic Acid Protection (Esterification)
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Reaction: Dissolve 2-(hydroxymethyl)butanoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).
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Conditions: Reflux the mixture under nitrogen for 4–6 hours.
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Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1, Bromocresol Green stain). The complete disappearance of the highly polar, acidic baseline spot confirms full conversion to the ester. Do not proceed if the acid remains, as it will consume DAST and form acyl fluorides.
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Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield methyl 2-(hydroxymethyl)butanoate.
Step 2: Deoxofluorination via DAST
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Reaction: Dissolve the intermediate ester (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under a strict argon or nitrogen atmosphere.
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Conditions: Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise, add DAST (1.2 eq) via syringe. The low temperature is critical to stabilize the dialkylaminosulfur difluoride intermediate and prevent elimination side-reactions.
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Progression: Stir at -78 °C for 1 hour, then remove the bath and allow the reaction to slowly warm to room temperature over 2 hours.
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Self-Validation Check: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous NaHCO₃ (this neutralizes the hazardous HF byproduct). Extract with DCM. Run a crude ¹⁹F-NMR; the presence of a characteristic triplet of doublets (approx. -220 to -230 ppm) confirms the successful installation of the –CH₂F group.
Step 3: Saponification (Deprotection)
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Reaction: Dissolve the crude methyl 2-(fluoromethyl)butanoate in a 3:1 mixture of THF and water. Add LiOH·H₂O (2.0 eq).
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Conditions: Stir vigorously at room temperature for 4 hours.
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Workup & Validation: Evaporate the THF in vacuo. Wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl, then extract with ethyl acetate. Dry and concentrate to yield the final 2-(fluoromethyl)butanoic acid. Confirm final purity via LC-MS (ESI-), looking for the [M-H]⁻ ion at m/z 119.1.
Analytical Characterization Standards
To ensure the integrity of the synthesized 2-(fluoromethyl)butanoic acid, the following analytical signatures should be verified:
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¹H-NMR (400 MHz, CDCl₃): Look for the characteristic splitting of the fluoromethyl protons. The –CH₂F protons will appear as a complex multiplet around 4.40–4.60 ppm due to geminal proton-fluorine coupling ( 2JHF≈47 Hz) and vicinal coupling to the alpha-proton.
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¹⁹F-NMR (376 MHz, CDCl₃): A distinct signal around -225 ppm (referenced to CFCl₃), split into a triplet of doublets, definitively proves the presence of the primary aliphatic fluorine.
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Mass Spectrometry: Negative ion electrospray ionization (ESI-) is highly effective for aliphatic carboxylic acids, yielding a clean [M-H]⁻ peak at 119.1 m/z.
References
- 2-(fluoromethyl)
- 1552213-45-2 | 2-(Fluoromethyl)
- Fluorinated methylenecyclopropane analogues of nucleosides. Synthesis and antiviral activity...
- Fluorinated carbohydrates.
Sources
- 1. Butanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(fluoromethyl)butanoic acid | 1552213-45-2 [sigmaaldrich.com]
- 3. 1552213-45-2|2-(Fluoromethyl)butanoic acid|BLD Pharm [bldpharm.com]
- 4. Fluorinated methylenecyclopropane analogues of nucleosides. Synthesis and antiviral activity of (Z)- and (E)-9-{[(2-fluoromethyl-2-hydroxymethyl)-cyclopropylidene]methyl}adenine and -guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
